molecular formula C8H12O3 B12599804 2,6-Dihydroxy-3,6-dimethylcyclohex-2-en-1-one CAS No. 649767-59-9

2,6-Dihydroxy-3,6-dimethylcyclohex-2-en-1-one

Cat. No.: B12599804
CAS No.: 649767-59-9
M. Wt: 156.18 g/mol
InChI Key: NVSFDSNSPJABME-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-3,6-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C8H12O3 It is a derivative of cyclohexenone, characterized by the presence of two hydroxyl groups and two methyl groups on the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dihydroxy-3,6-dimethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the hydroxylation of 3,6-dimethylcyclohex-2-en-1-one using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dihydroxy-3,6-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diketones or quinones.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding cyclohexane derivative.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of 3,6-dimethylcyclohexane.

    Substitution: Formation of various substituted cyclohexenones depending on the substituent introduced.

Scientific Research Applications

2,6-Dihydroxy-3,6-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-dihydroxy-3,6-dimethylcyclohex-2-en-1-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethylcyclohex-2-en-1-one: Lacks the hydroxyl groups present in 2,6-dihydroxy-3,6-dimethylcyclohex-2-en-1-one.

    2,4-Dihydroxy-3,3-dimethylbutyrate: Contains similar hydroxyl and methyl groups but differs in the overall structure.

Properties

CAS No.

649767-59-9

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2,6-dihydroxy-3,6-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H12O3/c1-5-3-4-8(2,11)7(10)6(5)9/h9,11H,3-4H2,1-2H3

InChI Key

NVSFDSNSPJABME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(CC1)(C)O)O

Origin of Product

United States

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